2-(Benzylamino)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Benzylamino)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C12H11N3O. It is characterized by a pyrimidine ring substituted with a benzylamino group at the 2-position and an aldehyde group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2-aminopyrimidine with benzyl chloride to form 2-(benzylamino)pyrimidine. This intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Benzylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Benzylamino)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(benzylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyrimidine-5-carbaldehyde
- 2-(Phenylamino)pyrimidine-5-carbaldehyde
- 2-(Methylamino)pyrimidine-5-carbaldehyde
Uniqueness
2-(Benzylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the benzylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-(benzylamino)pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVAJMGIHAWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589762 |
Source
|
Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946778-44-5 |
Source
|
Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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